molecular formula C15H9O8- B1261350 3,3',4',5,7,8-Hexahydroxyflavone

3,3',4',5,7,8-Hexahydroxyflavone

Cat. No. B1261350
M. Wt: 317.23 g/mol
InChI Key: YRRAGUMVDQQZIY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Gossypetin(1-) is a flavonoid oxoanion obtained by deprotonation of the 7-hydroxy group of gossypetin. It is the major microspecies at pH 7.3 (according to Marvin v 6.2.0.). It is a conjugate base of a gossypetin.

Scientific Research Applications

Biological Activity and Health Implications

3,3',4',5,7,8-Hexahydroxyflavone, known as Myricetin, exhibits various health-promoting effects. It is found in fruits, vegetables, tea, and medicinal plants. Myricetin has been the subject of extensive research due to its therapeutic potential, with studies focusing on its biological activity and pharmacokinetic properties (Park, Chong, & Kim, 2016).

Metabolism and In Vivo Studies

Research on the metabolism of myricetin and related compounds includes in vivo studies in rats and in vitro cultures of micro-organisms derived from the rat intestine. These studies explore the degradation of myricetin by intestinal microflora and the formation of ring-fission products observed in urine after oral administration of specific flavonoids (Griffiths & Smith, 1972).

Anti-Tumor Effects

Myricetin has shown significant anti-tumor properties, inhibiting cancer cell invasion, metastasis, and proliferation, and inducing cell cycle arrest and apoptosis in various cancer cells. These findings have sparked interest in myricetin as a potential tumor inhibitor (Jiang, Zhu, Wang, & Yu, 2019).

Neurogenesis and Antidepressant Effects

A synthetic derivative of 7,8-Dihydroxyflavone has been identified to exhibit potent neurogenesis and antidepressant effects. Studies show that this compound promotes neurogenesis in the dentate gyrus and demonstrates marked antidepressant effects, supporting its potential as an orally bioavailable TrkB agonist (Liu et al., 2010).

DNA Interactions

Studies on flavonoids like Fisetin and Quercetin have explored their binding and interactions with DNA, which is a significant target in physiological systems. Spectroscopic and molecular docking studies provide insights into how these flavonoids interact with DNA, potentially useful for therapeutic drug applications (Sengupta et al., 2014).

properties

Product Name

3,3',4',5,7,8-Hexahydroxyflavone

Molecular Formula

C15H9O8-

Molecular Weight

317.23 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4-oxochromen-8-olate

InChI

InChI=1S/C15H10O8/c16-6-2-1-5(3-7(6)17)14-13(22)12(21)10-8(18)4-9(19)11(20)15(10)23-14/h1-4,16-20,22H/p-1

InChI Key

YRRAGUMVDQQZIY-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)[O-])O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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